molecular formula C20H19N3O3 B5745638 3-(1,3-Dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide

3-(1,3-Dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide

Cat. No.: B5745638
M. Wt: 349.4 g/mol
InChI Key: BKHWDVNQDZHMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-18(24)13-8-9-16(22-10-4-1-5-11-22)17(12-13)23-19(25)14-6-2-3-7-15(14)20(23)26/h2-3,6-9,12H,1,4-5,10-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHWDVNQDZHMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets . It is also used in the development of herbicides, colorants, dyes, polymer additives, and photochromic materials .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione scaffold allows it to form stable complexes with various biological molecules, leading to its therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application of the compound.

Comparison with Similar Compounds

3-(1,3-Dioxoisoindol-2-yl)-4-piperidin-1-ylbenzamide can be compared with other similar compounds such as N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide and N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide . These compounds share the isoindoline-1,3-dione scaffold but differ in their substitution patterns and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

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